

N,N'-Bis(2,6-diisopropylphenyl)ethanediimine

CAS number 74663-75-5

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N,N'-Bis(2,6-diisopropylphenyl)ethanediimine*

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An In-depth Technical Guide to **N,N'-Bis(2,6-diisopropylphenyl)ethanediimine** (CAS: 74663-75-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Bis(2,6-diisopropylphenyl)ethanediimine, a sterically hindered α -diimine ligand, is a compound of significant interest in the field of coordination chemistry and catalysis. Its robust structure, characterized by a central ethanediimine backbone flanked by two bulky 2,6-diisopropylphenyl (DIPP) groups, imparts unique stability and reactivity to its metal complexes. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, characteristic reactions, and its applications in modern organic synthesis. While some imine-containing compounds have been explored for biological activity, the primary and well-documented role of this specific molecule is as a ligand in catalysis, and as such, it is not directly implicated in drug development signaling pathways.

Chemical and Physical Properties

N,N'-Bis(2,6-diisopropylphenyl)ethanediimine is a pale-yellow to yellow-brown solid at ambient conditions.^[1] The bulky diisopropylphenyl groups are key to its solubility in many

organic solvents and its ability to form stable, well-defined metal complexes. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties

Property	Value	Reference(s)
CAS Number	74663-75-5	[2]
Molecular Formula	C ₂₆ H ₃₆ N ₂	[2]
Molecular Weight	376.58 g/mol	[2]
IUPAC Name	N,N'-bis[2,6-di(propan-2-yl)phenyl]ethane-1,2-diimine	[1]
Appearance	Pale-yellow to yellow-brown solid	[1]
Melting Point	105-109 °C	[2]
Boiling Point	492.0 ± 55.0 °C (Predicted)	
Density	0.95 g/cm ³	[2]
SMILES	<chem>CC(C)C1=C(C(=CC=C1)C(C)C)N=CC=NC2=C(C=CC=C2C(C)C)C(C)C</chem>	[1]
InChIKey	JWVIIGXMTONOFR-UHFFFAOYSA-N	[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **N,N'-Bis(2,6-diisopropylphenyl)ethanediimine**. The key spectral features are summarized in the following tables.

Table 2: ¹H and ¹³C NMR Spectral Data

Nucleus	Solvent	Chemical Shift (δ) ppm	Assignment	Reference(s)
¹ H NMR	CDCl ₃	8.10 (s, 2H)	Imine protons (N=CH)	
7.16-7.04 (m, 6H)	Aromatic protons			
2.87 (sept, 4H, J=6.8 Hz)	Isopropyl methine protons (CH(CH ₃) ₂)			
1.14 (d, 24H, J=6.8 Hz)	Isopropyl methyl protons (CH(CH ₃) ₂)			
¹³ C NMR	CDCl ₃	163.1	Imine carbon (N=C)	
148.0	Aromatic C (ipso, C-N)			
136.7	Aromatic C (ipso, C-CH)			
125.1	Aromatic CH			
123.2	Aromatic CH			
28.0	Isopropyl methine carbon (CH(CH ₃) ₂)			
23.4	Isopropyl methyl carbon (CH(CH ₃) ₂)			

Table 3: Mass Spectrometry Data

Technique	Key Fragments (m/z)	Interpretation	Reference(s)
GC-MS	376.3 (M ⁺)	Molecular Ion	[1]
333, 219, 146	Fragmentation products	[1]	

Note: A detailed fragmentation analysis is not readily available in the literature. The fragments likely correspond to losses of isopropyl groups and cleavage of the diimine backbone.

Table 4: Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment	Reference(s)
~1640-1670	C=N stretch of the imine	

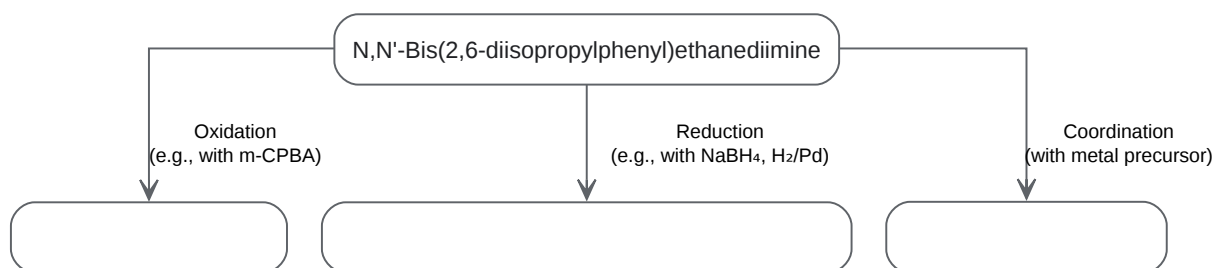
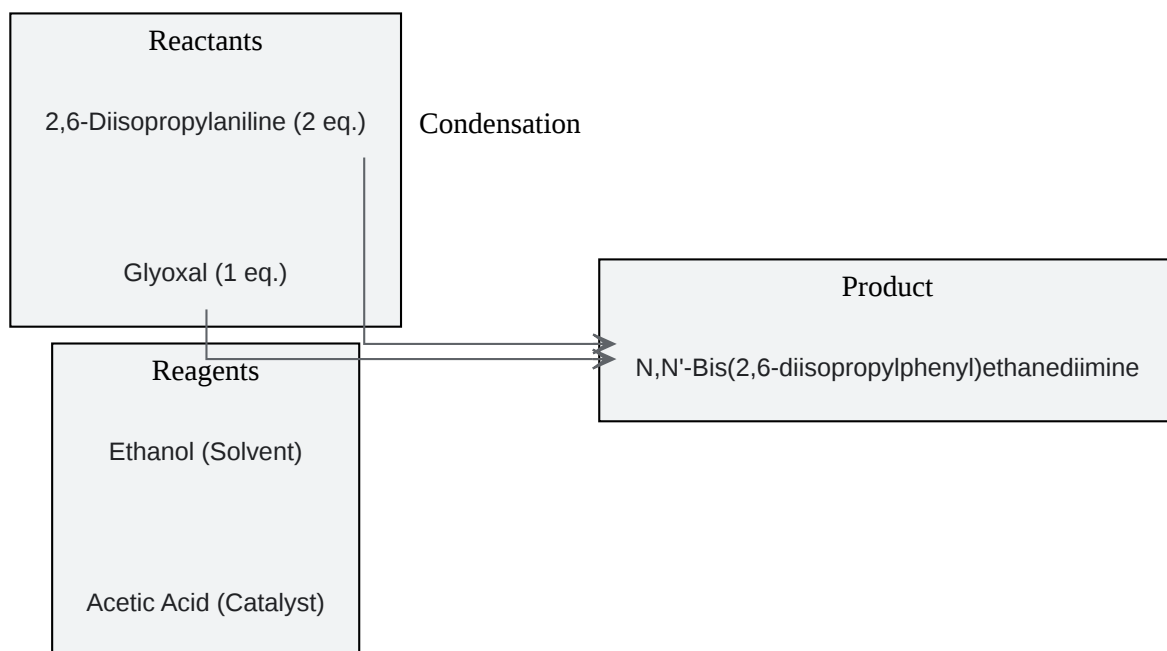
Note: The specific IR spectrum is not widely published, but the characteristic C=N stretch for α -diimines is expected in this region.

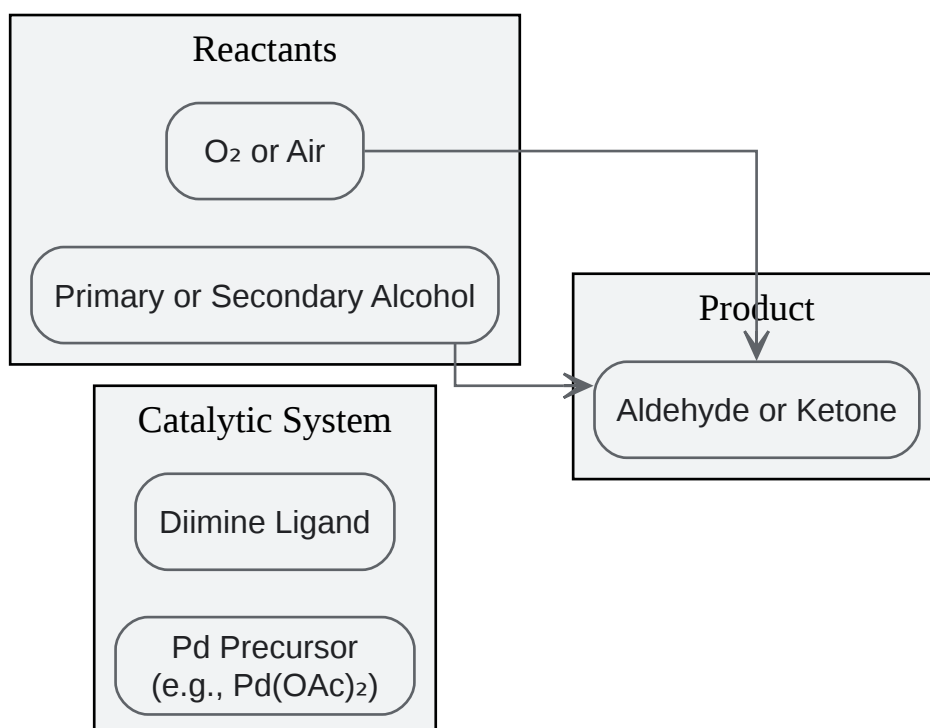
Experimental Protocols

Synthesis of N,N'-Bis(2,6-diisopropylphenyl)ethanediimine

The most common and reliable method for the synthesis of this ligand is the acid-catalyzed condensation of 2,6-diisopropylaniline with glyoxal.

Reaction Scheme:





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References

- 1. N,N'-Bis(2,6-diisopropylphenyl)ethanediimine | C₂₆H₃₆N₂ | CID 630473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N'-Bis(2,6-diisopropylphenyl)ethanediimine | CAS 74663-75-5 | Chemical-Suppliers [chemical-suppliers.eu]
- To cite this document: BenchChem. [N,N'-Bis(2,6-diisopropylphenyl)ethanediimine CAS number 74663-75-5]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b184402#n-n-bis-2-6-diisopropylphenyl-ethanediimine-cas-number-74663-75-5]

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